molecular formula C17H19ClN2O5S B3542661 N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3542661
M. Wt: 398.9 g/mol
InChI Key: WXWFTBIHKHDJDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate phenylboronic acids or esters with a suitably protected glycine derivative, followed by amide bond formation .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and other properties .

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-24-15-9-8-12(10-13(15)18)20(26(3,22)23)11-17(21)19-14-6-4-5-7-16(14)25-2/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWFTBIHKHDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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